3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
CAS No.: 85446-05-5
Cat. No.: VC2429401
Molecular Formula: C15H11Br2NO
Molecular Weight: 381.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85446-05-5 |
|---|---|
| Molecular Formula | C15H11Br2NO |
| Molecular Weight | 381.06 g/mol |
| IUPAC Name | 3,6-dibromo-9-(oxiran-2-ylmethyl)carbazole |
| Standard InChI | InChI=1S/C15H11Br2NO/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11-8-19-11/h1-6,11H,7-8H2 |
| Standard InChI Key | DGMRGIDWASSLGY-UHFFFAOYSA-N |
| SMILES | C1C(O1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br |
| Canonical SMILES | C1C(O1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br |
Introduction
Chemical Identity and Properties
3,6-Dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole is a synthetic organic compound characterized by its carbazole core structure with specific functional group modifications. The carbazole scaffold provides aromatic character, while the bromine substituents and epoxide group contribute to its chemical reactivity.
Basic Information
The compound is identified by the following key parameters:
| Property | Value |
|---|---|
| CAS Number | 85446-05-5 |
| Molecular Formula | C₁₅H₁₁Br₂NO |
| Molecular Weight | 381.06 g/mol |
| IUPAC Name | 3,6-dibromo-9-(oxiran-2-ylmethyl)carbazole |
| PubChem Compound ID | 2775473 |
The basic chemical identifiers provide essential information for cataloging and referencing this compound in various chemical databases and research publications .
Structural Information
The molecular structure of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole features a tricyclic carbazole core with specific functional group attachments:
| Structural Descriptor | Information |
|---|---|
| Standard InChI | InChI=1S/C15H11Br2NO/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11-8-19-11/h1-6,11H,7-8H2 |
| Standard InChIKey | DGMRGIDWASSLGY-UHFFFAOYSA-N |
| SMILES | C1C(O1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br |
| Canonical SMILES | C1C(O1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br |
The compound's structure includes two bromine atoms at positions 3 and 6 of the carbazole scaffold, along with an oxirane (epoxide) group attached to the nitrogen atom (position 9) through a methylene linker .
Physical Properties
The physical properties of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole influence its behavior in various chemical and biological environments.
Spectroscopic Properties
Spectroscopic data provides insights into the compound's electronic structure and potential applications:
| Property | Predicted Value |
|---|---|
| Mass Spectrometry (m/z) [M+H]⁺ | 379.92803 |
| Predicted Collision Cross Section [M+H]⁺ | 156.9 Ų |
| Predicted Collision Cross Section [M-H]⁻ | 163.5 Ų |
These spectroscopic parameters are valuable for analytical identification and characterization of the compound in research settings .
| Desired Concentration | Amount of Compound |
|---|---|
| 1 mM solution | 0.38106 mg/mL |
| 5 mM solution | 1.9053 mg/mL |
| 10 mM solution | 3.8106 mg/mL |
The compound's solubility characteristics influence its handling in laboratory settings and its biological or chemical applications .
Chemical Reactivity
The chemical reactivity of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole is primarily determined by its key functional groups.
Reactive Sites
The compound contains multiple sites that can participate in various chemical reactions:
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Bromine Substituents: The bromine atoms at positions 3 and 6 make the compound amenable to cross-coupling reactions (e.g., Suzuki, Stille, Kumada) similar to other brominated carbazoles .
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Epoxide Group: The oxirane moiety is particularly reactive toward nucleophilic ring-opening reactions, providing a handle for further functionalization.
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Carbazole Nitrogen: While substituted in this compound, related carbazole derivatives demonstrate that the nitrogen position is a key site for functionalization in the synthesis pathway.
Synthetic Utility
The presence of reactive bromine substituents makes 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole valuable in the synthesis of more complex structures. For example, it can be used as a precursor in the synthesis of N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl) derivatives through transformation of the epoxide group .
Applications and Research Significance
Based on the structural features and reactivity of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole, several potential applications can be identified.
Material Science Applications
The carbazole scaffold is known for its applications in material science, particularly in the development of organic semiconducting materials. The presence of bromine substituents at the 3,6-positions, similar to 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole, suggests that the compound could potentially serve as:
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A monomer for polymerization reactions leading to conjugated polymers
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A building block for materials used in organic electronics
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A precursor for fluorescent or photoactive materials
These applications are inferred from the properties of structurally related carbazole derivatives, such as 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole, which is used in the preparation of materials for solar cells and OLEDs .
Synthetic Organic Chemistry
In synthetic organic chemistry, 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole serves as:
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An intermediate in multi-step syntheses
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A building block for the construction of more complex molecular architectures
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A substrate for various transformation reactions, particularly those involving the epoxide group
The compound appears in synthetic procedures, including the preparation of N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(6-methoxypyridin-2-yl)-4-nitrobenzenesulfonamide, indicating its utility in pharmaceutical research .
Comparative Analysis with Related Compounds
Comparing 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole with structurally related compounds provides insights into structure-property relationships and potential applications.
Comparison with 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole
Both compounds share the 3,6-dibromo substitution pattern on the carbazole core but differ in the substituent at the nitrogen position:
| Feature | 3,6-Dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole | 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole |
|---|---|---|
| N-substituent | Oxiran-2-ylmethyl (epoxide-containing) | 2-Ethylhexyl (alkyl chain) |
| Molecular Weight | 381.06 g/mol | 437.22 g/mol |
| Reactive Functionality | Epoxide group for further reactions | Primarily serves as a hydrophobic group |
| Known Applications | Precursor in organic synthesis | Monomer for semiconducting materials in solar cells and OLEDs |
The presence of the epoxide group in 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole introduces additional reactivity compared to the alkyl-substituted analog, making it potentially more versatile as a synthetic intermediate .
Comparison with Chlorinated Analogs
The properties of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole can be contrasted with its chlorinated counterpart, 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole:
| Feature | Brominated Derivative | Chlorinated Derivative |
|---|---|---|
| Halogen Reactivity | More reactive in cross-coupling reactions | Less reactive in cross-coupling reactions |
| Molecular Weight | 381.06 g/mol | 292.16 g/mol |
| Potential Applications | Synthetic intermediate, material science | Photosensitizer in photodynamic therapy |
The chlorinated analog has been investigated for its photophysical properties and potential applications in photodynamic therapy, suggesting that the brominated version might also possess interesting photophysical characteristics worth exploring.
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